Lipophilicity (LogP) Advantage of the Target Compound vs. Methylene and N-Methyl Analogs
The target compound exhibits a computed LogP of 4.38, which is 0.42 log units higher than the methylene analog [(2-bromophenyl)methyl](3-methylbutan-2-yl)amine (LogP 3.96) and 1.66 log units higher than the N-methyl analog [1-(2-bromophenyl)ethyl](methyl)amine (LogP 2.72), all measured under the same computational methodology by Fluorochem . This ~2.6-fold and ~46-fold increase in calculated octanol-water partition coefficient, respectively, places the target compound in the optimal CNS drug-like lipophilicity window (LogP 1–5) while providing substantially greater membrane permeability potential than the N-methyl comparator [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.38 |
| Comparator Or Baseline | Methylene analog (CAS 1040309-12-3): LogP = 3.96; N-methyl analog (CAS 954256-45-2): LogP = 2.72 |
| Quantified Difference | ΔLogP = +0.42 vs. methylene analog; ΔLogP = +1.66 vs. N-methyl analog |
| Conditions | Computed LogP values from Fluorochem product datasheets; consistent computational methodology applied across all three compounds |
Why This Matters
Higher LogP directly impacts passive membrane permeability and tissue distribution; the ~46-fold difference versus the N-methyl analog makes the target compound a superior candidate for CNS-targeted screening libraries where adequate brain penetration is required.
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. ACS Chem. Neurosci. 2010, 1 (6), 435–449. View Source
